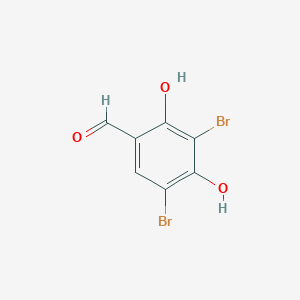
3,5-Dibromo-2,4-dihydroxybenzaldehyde
Vue d'ensemble
Description
3,5-Dibromo-2,4-dihydroxybenzaldehyde is a unique chemical compound with the empirical formula C7H4Br2O3 . It has a molecular weight of 295.91 . This compound is a marine antibiotic derived from marine bacteria .
Molecular Structure Analysis
The InChI key for 3,5-Dibromo-2,4-dihydroxybenzaldehyde is JEFPULPKKGELPK-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
3,5-Dibromo-2,4-dihydroxybenzaldehyde is a solid . It is insoluble in water .Applications De Recherche Scientifique
Application in Cardiovascular Pharmacology
- Summary of the Application : 3,5-Dibromo-2,4-dihydroxybenzaldehyde (BDB), a natural bromophenol isolated from marine red algae, has been shown to display anti-microbial, anti-oxidative, anti-cancer, anti-inflammatory, and free radical scavenging activities . It has been studied for its protective effects against myocardial ischemia and reperfusion (IR) injury .
- Methods of Application or Experimental Procedures : The potential protective effects of BDB against myocardial ischemia and reperfusion (IR) injury was investigated in an in vitro model mimicked by oxygen and glucose deprivation (OGD) in cardiomyocytes and in an in vivo model induced by coronary artery ligation in rats .
- Results or Outcomes : The results showed that BDB attenuated the OGD-induced cytotoxicity in a dose-dependent manner, with no toxic effect when treated alone. BDB significantly decreased apoptosis and the cleavage of caspase-3 after OGD. It was found that OGD-induced oxidative stress, as evidenced by increases of reactive oxygen species (ROS) and lipid peroxidation, as well as mitochondrial dysfunction, were markedly attenuated by BDB treatment .
Application in Weed Science
- Summary of the Application : 3,5-Dibromo-4-hydroxybenzaldehyde O- (2,4-dinitrophenyl)oxime (also referred to as C-9122) has been studied for its effects on reactions of mitochondria and chloroplasts .
- Methods of Application or Experimental Procedures : The effects of C-9122 on phosphorylation and electron transport were measured in mitochondria isolated from white potato tubers (Solarium tuberosum L.) and in chloroplasts from spinach leaves (Spinacia oleracea L.). Mitochondrial oxygen utilization was monitored polarographically .
- Results or Outcomes : All four chemicals stimulated ADP-limited oxygen utilization, inhibited non-ADP-limited oxygen uptake, and relieved oligomycin-inhibited oxygen uptake. C-9122 produced responses at lower molar concentrations than did bromoxynil, bromoxime, and DNP .
Application in Chemical Synthesis
- Summary of the Application : 2,4-Dihydroxybenzaldehyde, which can be synthesized from 3,5-Dibromo-2,4-dihydroxybenzaldehyde, is a potential building block for bioactive compounds, specialty chemicals, and dyes .
- Methods of Application or Experimental Procedures : 2,4-Dihydroxybenzaldehyde is used in a two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate .
- Results or Outcomes : The synthesis results in ethyl 3,5-dibromo-2,4-dihydroxycinnamate, a compound with potential antioxidative and antibacterial activity .
Application in Chemical Synthesis
- Summary of the Application : 3,5-Dibromo-2,4-dihydroxybenzaldehyde is used in the synthesis of various bioactive compounds, specialty chemicals, and dyes .
- Methods of Application or Experimental Procedures : It is used in a two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate .
- Results or Outcomes : The synthesis results in ethyl 3,5-dibromo-2,4-dihydroxycinnamate, a compound with potential antioxidative and antibacterial activity .
Application in Herbicide Development
- Summary of the Application : 3,5-Dibromo-4-hydroxybenzaldehyde O- (2,4-dinitrophenyl)oxime (also referred to as C-9122) has been studied for its effects on reactions of mitochondria and chloroplasts .
- Methods of Application or Experimental Procedures : The effects of C-9122 on phosphorylation and electron transport were measured in mitochondria isolated from white potato tubers (Solarium tuberosum L.) and in chloroplasts from spinach leaves (Spinacia oleracea L.). Mitochondrial oxygen utilization was monitored polarographically .
- Results or Outcomes : All four chemicals stimulated ADP-limited oxygen utilization, inhibited non-ADP-limited oxygen uptake, and relieved oligomycin-inhibited oxygen uptake. C-9122 produced responses at lower molar concentrations than did bromoxynil, bromoxime, and DNP .
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromo-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPULPKKGELPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352771 | |
| Record name | 3,5-dibromo-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,4-dihydroxybenzaldehyde | |
CAS RN |
116096-91-4 | |
| Record name | 3,5-Dibromo-2,4-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116096-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



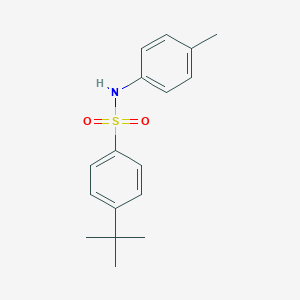
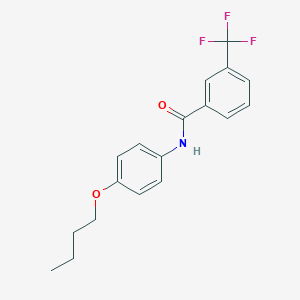
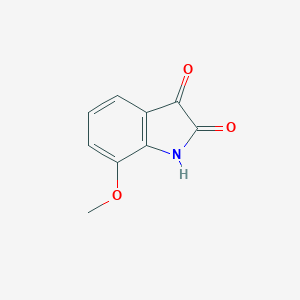
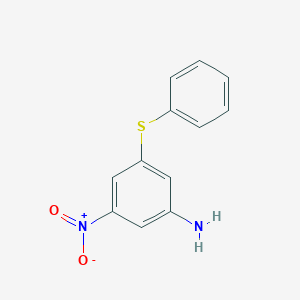
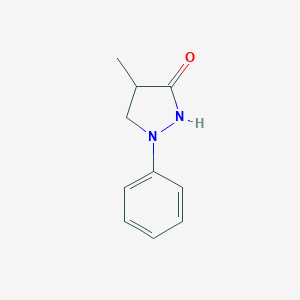
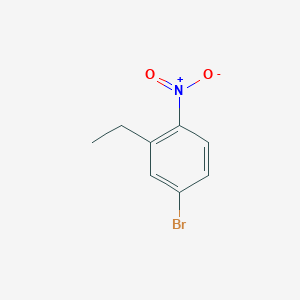
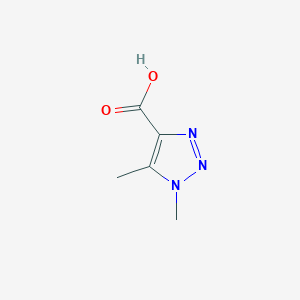
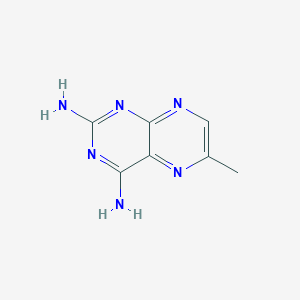
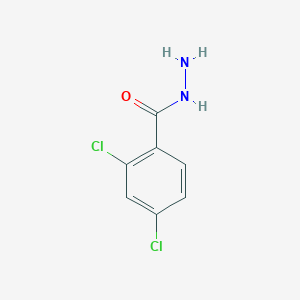
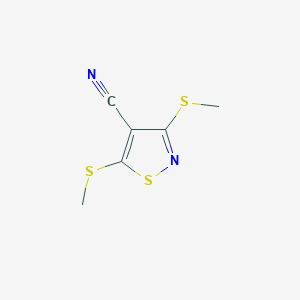
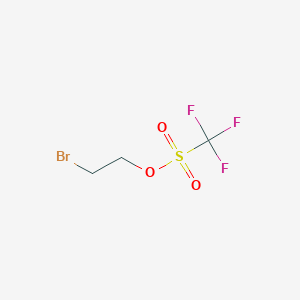
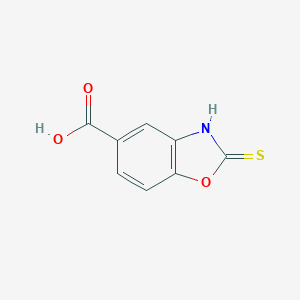
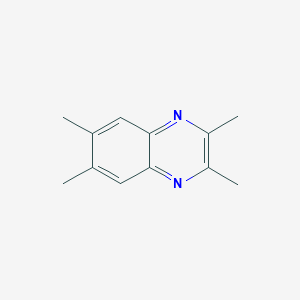
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)